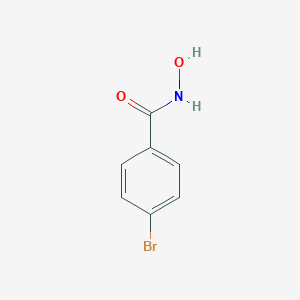

4-Bromo-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESPFSJNQMGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345349 | |

| Record name | 4-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-27-7 | |

| Record name | 4-Bromo-N-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-N-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7L3GA49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Molecular Mechanisms of Action and Enzymatic Interactions

Primary Focus on Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. The catalytic activity of the major HDAC classes (I, II, and IV) is dependent on a Zn(II) ion in the active site. researchgate.netnih.gov The hydroxamic acid group (-CONHOH) present in 4-Bromo-N-hydroxybenzamide is a classic zinc-binding group (ZBG) that is fundamental to its inhibitory action against these enzymes. nih.gov

Many N-hydroxybenzamide derivatives have been identified as pan-HDAC inhibitors, meaning they exhibit broad activity against multiple HDAC isoforms. tandfonline.com This broad-spectrum inhibition is a characteristic feature of many hydroxamate-based inhibitors. researchgate.net For instance, a series of N-hydroxybenzamide derivatives incorporating an indole (B1671886) cap group showed potent inhibitory activity against total HDACs extracted from HeLa cells, with several compounds displaying IC₅₀ values in the low nanomolar range (1.5-13.0 nM), significantly more potent than the well-known pan-HDAC inhibitor SAHA (Suberoylanilide Hydroxamic Acid). semanticscholar.org

Similarly, another study on a bestatin-SAHA hybrid, which features an N-hydroxybenzamide "warhead," confirmed its potent pan-HDAC inhibitory activity. tandfonline.com A specific derivative, Fb-4, containing an aromatic linker and an N-hydroxy-benzamide moiety, also demonstrated pan-inhibitory effects across several isoforms. researchgate.net This indicates that the N-hydroxybenzamide scaffold is a robust platform for developing inhibitors that can target a wide array of HDAC enzymes simultaneously.

| Compound Series/Name | Target | Key Findings | Reference |

|---|---|---|---|

| Indole-capped N-hydroxybenzamides (e.g., 8q-8v) | Total HDACs (from HeLa cells) | IC₅₀ values ranged from 1.5 to 13.0 nM, showing higher potency than SAHA. | semanticscholar.org |

| Bestatin-SAHA Hybrid (P1) | Pan-HDAC | Exhibited over 90% inhibition against HDAC1, HDAC6, and HDAC8 at tested concentrations. | tandfonline.com |

| Fb-4 | HDAC1, HDAC2, HDAC3, HDAC6 | Showed no significant selectivity among these Class I and IIb isoforms, acting as a pan-inhibitor. | researchgate.net |

While the N-hydroxybenzamide core is common in pan-inhibitors, modifications to the "cap" group—the part of the molecule that interacts with the rim of the enzyme's active site—can confer selectivity for specific HDAC isoforms. researchgate.net Researchers have successfully designed derivatives that preferentially target HDAC1, HDAC3, or HDAC6.

HDAC6 Selectivity: A series of quinolinehydroxamic acids, which contain the N-hydroxy-benzamide functional group, were found to favor HDAC6 inhibition. Substitution at the C3 position of the quinoline (B57606) ring was critical for this selectivity. tandfonline.com For example, compound 25 (with a 3-pyridyl group) showed an IC₅₀ of 4.75 nM for HDAC6, demonstrating significant selectivity over other isoforms. tandfonline.com Another study on benzohydroxamate-based compounds also identified a derivative, 10c , with high HDAC6 inhibitory activity (IC₅₀ = 261 nM) and a selectivity index of 109 for HDAC6 over HDAC3. mdpi.com

HDAC1 and HDAC3 Selectivity: While HDAC6 is a common target for selective N-hydroxybenzamides, other isoforms can also be targeted. A series of N-hydroxycinnamamide-based inhibitors (structurally related to N-hydroxybenzamides) were developed to be dual HDAC1/3 selective. nih.gov The representative compound 11r from this series had an IC₅₀ of 11.8 nM for HDAC1 and 3.9 nM for HDAC3, while showing much weaker inhibition of other isoforms like HDAC2 (498.1 nM) and HDAC6 (308.2 nM). nih.gov In a different study, a triazolopyridine derivative (19 ) with an N-hydroxybenzamide component potently inhibited HDAC1 (IC₅₀ = 25.4 nM) and HDAC6 (IC₅₀ = 4.3 nM), but also showed strong activity against HDAC2 and HDAC3. wikipedia.org

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Primary Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Fb-4 | 12.1 | 21.5 | 11.0 | 8.6 | 304 | Pan (1, 2, 3, 6) | researchgate.net |

| Compound 19 (triazolopyridine) | 25.4 | 36.5 | 83 | 4.3 | - | HDAC6 | wikipedia.org |

| Compound 11r (N-hydroxycinnamamide) | 11.8 | 498.1 | 3.9 | 308.2 | 2000.8 | Dual (HDAC1/3) | nih.gov |

| Compound 25 (quinolinehydroxamic acid) | 105 | 346 | - | 4.75 | 223 | HDAC6 | tandfonline.com |

The inhibitory mechanism of this compound and its analogs against Class I, II, and IV HDACs is centered on their function as modulators of Zn(II)-dependent metalloenzymes. nih.gov The active site of these HDACs contains a critical Zn(II) ion that activates a water molecule to facilitate the deacetylation reaction. Hydroxamic acids like N-hydroxybenzamide are potent chelators of this zinc ion. researchgate.netresearchgate.net

Isotype-Selective Inhibition of Specific HDAC Isoforms (e.g., HDAC1, HDAC3, HDAC6)

Modulation and Inhibition of Other Metalloenzymes

The zinc-chelating ability of the N-hydroxybenzamide group is not exclusive to HDACs. This functional group can interact with other metalloenzymes that rely on a metal cofactor for their catalytic activity.

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. iajpr.com Inhibition of this enzyme is of interest in both medicine and agriculture. researchgate.net Hydroxamic acid derivatives are well-established as potent inhibitors of urease activity. researchgate.net

Specifically, benzohydroxamic acid (BHA), the parent compound of this compound, is a known specific inhibitor of jack bean urease, with a reported IC₅₀ value of 0.5 µg/mL. wikipedia.org Studies have shown that hydroxamic acids act as competitive inhibitors, likely by coordinating with the two nickel ions in the urease active site. researchgate.net Further research into oxidovanadium(V) complexes has demonstrated that ligands combining a bromo-substituted moiety with a benzohydroxamate group can act as potential urease inhibitors. mdpi.com This suggests that this compound, which combines the effective benzohydroxamate core with a bromo-substituent, is a strong candidate for urease inhibition.

| Compound | Enzyme Source | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzohydroxamic Acid (BHA) | Jack Bean Urease | 0.5 µg/mL | wikipedia.org |

Matrix metallopeptidases, also known as matrix metalloproteinases (MMPs), are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Like HDACs, their catalytic activity relies on a crucial Zn(II) ion. Consequently, hydroxamic acid derivatives are a major class of MMP inhibitors. tandfonline.com The general structure of these inhibitors often includes a zinc-binding group, such as the hydroxamic acid in this compound.

Research has shown that N-hydroxybenzamide derivatives can be designed as potent MMP inhibitors. For example, docking studies of N-substituted hydroxamic acid derivatives with MMP-1 revealed that the hydroxamic acid group interacts with key amino acid residues in the active site. Furthermore, the relevance of a bromo-phenyl group is highlighted in studies where its introduction into inhibitor structures led to potent inhibition of specific MMPs, such as gelatinase B (MMP-9). This body of evidence indicates that this compound possesses the necessary structural features to act as an inhibitor of various metallopeptidases.

Effects on Carbonic Anhydrase Activity

Carbonic anhydrases (CAs) are a family of metalloenzymes that contain a zinc ion (Zn²⁺) essential for their catalytic activity. nih.govnih.gov The N-hydroxybenzamide moiety of this compound is a hydroxamic acid, a functional group known to be a versatile zinc-binding group (ZBG) and a potent inhibitor of various metalloenzymes, including CAs. nih.govnih.govunimi.itcnr.it

The inhibitory mechanism of hydroxamic acids against CAs involves direct interaction with the active site zinc ion. nih.govunimi.it Depending on the specific structure of the inhibitor and the CA isoform, the hydroxamic acid group (-CONHOH) can coordinate with the Zn²⁺ ion in different modes. nih.gov Crystallographic studies of similar N-hydroxybenzamide compounds with human carbonic anhydrase II (hCA II) reveal that the hydroxamate group can bind to the zinc ion. nih.gov In some cases, an unusual monodentate coordination occurs, where the nitrogen atom of the deprotonated hydroxamic acid binds to the Zn²⁺. nih.govacs.org More commonly, hydroxamic acids act as bidentate ligands, coordinating the metal ion via both the carbonyl and hydroxyl oxygens. acs.org The specific binding mode can be influenced by the nature of the substituent on the aromatic ring. nih.gov

Inhibition of CYP17 Hydroxylase

Cytochrome P450 17A1 (CYP17A1) is a heme-containing enzyme that plays a crucial role in the biosynthesis of androgens and is a key target for the treatment of prostate cancer. researchgate.netnih.govmdpi.com The enzyme's active site contains a heme iron atom that is central to its catalytic function. Inhibition of this enzyme is a proven strategy to block androgen production. researchgate.net

A common and effective strategy for designing potent CYP17 inhibitors involves creating molecules that can interact directly with this heme iron. researchgate.net Heterocyclic compounds containing nitrogen atoms are known to act as ligands for the heme iron, leading to inhibition. researchgate.netnih.gov The N-hydroxybenzamide group, as a hydroxamic acid, is a known metal-chelating moiety and can interact with the iron center of heme-containing enzymes like CYP17A1. nih.govepo.org This interaction typically involves the inhibitor's coordinating atom, such as a nitrogen or oxygen, binding to the iron, which can be observed through spectral shifts. nih.gov For instance, the binding of nitrogenous ligands to the heme iron often results in a characteristic Type II spectral shift. nih.gov

While direct studies on this compound's inhibition of CYP17A1 are not specified, the mechanism can be inferred from related non-steroidal inhibitors that bind to the heme iron. rcsb.org The binding of such inhibitors perturbs the active site, creating steric hindrance that can block the natural substrate from accessing the catalytic center, thereby inhibiting both the hydroxylase and lyase functions of the enzyme. mdpi.com

Interaction with Succinate (B1194679) Dehydrogenase

Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govacs.org It catalyzes the oxidation of succinate to fumarate (B1241708) and is a validated target for fungicides. nih.govresearchgate.net Carboxamide derivatives are a well-known class of SDH inhibitors that act by blocking the ubiquinone (Q) binding site of the enzyme. nih.gov

Molecular docking studies on derivatives of bromo-p-hydroxybenzamide have been performed to analyze their binding mode with succinate dehydrogenase. researchgate.net These studies reveal specific interactions within the Q-binding pocket of the enzyme. For a related turpentine-based amide derivative (compound 5o), the analysis showed interactions with key amino acid residues. researchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov For example, in studies of similar SDH inhibitors, hydrogen bonds have been observed with residues such as Trp82 and Phe83, while hydrophobic interactions involve residues like Leu73, Trp205, and Pro201. nih.gov The 4-bromophenyl group of the inhibitor is expected to participate in these hydrophobic interactions, contributing to the binding affinity. researchgate.net The amide portion of the molecule is also critical for forming hydrogen bonds that anchor the inhibitor in the active site. researchgate.net These interactions collectively disrupt the normal function of SDH by preventing the binding of its natural substrate, ubiquinone. nih.gov

Biophysical Characterization of Ligand-Enzyme Binding Interactions

The efficacy of an enzyme inhibitor is determined by the precise nature and geometry of its interactions within the enzyme's active site. For this compound, its binding is characterized by a combination of metal chelation, hydrogen bonding, and aromatic interactions.

Chelation Mechanisms with Metal Centers in Enzymes

A primary mechanism of action for this compound against metalloenzymes is the chelation of the metal ion in the catalytic active site. nih.govunimi.it The hydroxamic acid functional group (-CONHOH) is a well-established metal-binding group, capable of forming stable coordination complexes with transition metals like the Zn²⁺ in carbonic anhydrase and the Fe³⁺ in the heme group of CYP17 hydroxylase. nih.govacs.orgepo.org

In the context of carbonic anhydrase, the hydroxamic acid moiety of the inhibitor binds directly to the catalytic Zn²⁺ ion. nih.govacs.org This interaction can occur in several coordination modes. The most common is a bidentate chelation, where the deprotonated hydroxamic acid binds to the zinc ion through both its carbonyl oxygen and its hydroxyl oxygen. acs.org However, an atypical monodentate coordination through the deprotonated nitrogen atom has also been observed in crystal structures of N-hydroxybenzamide derivatives with hCA II. nih.govacs.org This direct binding to the essential metal cofactor displaces the catalytically crucial water/hydroxide (B78521) molecule, thereby inhibiting the enzyme's function. nih.gov

For CYP17, which contains a heme iron, inhibitors commonly work by having a heteroatom that can coordinate with this iron. researchgate.net The hydroxamic acid group can serve this role, with one of its oxygen or nitrogen atoms acting as a sixth ligand to the heme iron, disrupting its catalytic cycle. nih.govepo.org

Table 1: Chelation Interactions of the Hydroxamic Acid Moiety

| Enzyme Target | Metal Center | Typical Binding Atoms | Coordination Mode |

|---|---|---|---|

| Carbonic Anhydrase | Zn²⁺ | Carbonyl Oxygen, Hydroxyl Oxygen | Bidentate |

| Carbonic Anhydrase | Zn²⁺ | Hydroxyl Nitrogen | Monodentate (atypical) |

Hydrogen Bonding Network Formation at Active Sites

Beyond metal chelation, the stability of the enzyme-inhibitor complex is significantly enhanced by a network of hydrogen bonds between the inhibitor and amino acid residues in the active site. nih.gov

For carbonic anhydrase, crystallographic studies of N-hydroxybenzamide show that in addition to zinc binding, the inhibitor's atoms form crucial hydrogen bonds. nih.gov The hydroxamic acid's oxygen atoms can form hydrogen bonds with the backbone amide of the residue Thr199, mimicking the interactions of highly effective sulfonamide inhibitors. nih.gov The amide NH group of the inhibitor may also interact with nearby residues. pnas.org

In the case of succinate dehydrogenase, molecular docking of related carboxamide inhibitors reveals a robust hydrogen bond network. nih.govresearchgate.net The amide group of the inhibitor is a key participant, forming hydrogen bonds with residues like TRP 173. researchgate.net Docking studies of other inhibitors have shown H-bonds with the side chains of Tryptophan and Phenylalanine residues within the binding pocket. nih.gov These interactions are critical for orienting the inhibitor correctly and ensuring high-affinity binding.

Table 2: Potential Hydrogen Bonding Interactions for this compound

| Enzyme Target | Potential Interacting Residues | Inhibitor Group Involved |

|---|---|---|

| Carbonic Anhydrase | Thr199, Thr200 | Hydroxamic Acid Oxygens |

| Succinate Dehydrogenase | TRP 173, Trp82, Phe83 | Amide group, Carbonyl Oxygen |

Aromatic Interactions (π-π Stacking, π-Cation) in Binding Cavities

The 4-bromophenyl ring of the compound plays a significant role in binding through various aromatic and hydrophobic interactions within the enzyme's binding cavity. These interactions contribute to both the affinity and selectivity of the inhibitor.

In the active site of carbonic anhydrase, the phenyl ring of N-hydroxybenzamide is known to engage in π-interactions with the side chain of Leu198. nih.gov For substituted phenyl rings, interactions with other hydrophobic residues lining the active site pocket further anchor the molecule.

Docking studies of inhibitors containing a bromophenyl group in other enzymes have detailed specific aromatic interactions. For example, the bromophenyl ring can participate in π-π T-shaped interactions with aromatic residues like Phenylalanine and Tyrosine. juniperpublishers.com Additionally, π-anion interactions with acidic residues such as Aspartate and π-alkyl interactions with aliphatic side chains are also possible. juniperpublishers.com In a docking study of a matrix metalloproteinase inhibitor, a 4-bromophenyl group was shown to have specific van der Waals interactions with residues Leu187 and His411. researchgate.net These types of hydrophobic and aromatic interactions are crucial for positioning the inhibitor and achieving potent inhibition.

Comprehensive Structure Activity Relationship Sar Investigations

Positional and Substituent Effects of Bromine on Biological Activity

The presence and position of a bromine atom on the benzamide (B126) ring are critical determinants of a compound's biological and physicochemical properties. The bromine atom, a halogen, exerts both steric and electronic effects that modulate the molecule's interaction with its biological target.

In some contexts, such as certain bromophenols being evaluated for antioxidant activity, bromination does not appear to be a consistently determining factor for activity, with some studies showing a slight decrease in activity and others a slight increase. nih.gov However, for other biological targets, the placement of bromine is a key pharmacophoric feature. For instance, studies on antitubercular agents have identified the ortho-bromophenol moiety as a critical component for activity. jst.go.jp

| Bromine Position | Primary Effects on Benzamide Scaffold | Potential Impact on Biological Activity |

|---|---|---|

| Ortho | Strong steric hindrance; electron-withdrawing. | May impede access to the binding site but can be a key pharmacophore for specific targets. jst.go.jp |

| Meta | Primarily electron-withdrawing effect. | Shifting other functional groups from para to meta positions has been shown to decrease effectiveness against certain enzymes. dovepress.com |

| Para | Strong electron-withdrawing effect; minimal steric hindrance compared to ortho. | Enhances the acidity of the zinc-binding group, potentially increasing potency through stronger target binding. |

Influence of Linker Region Modifications on Enzymatic Selectivity

The linker region connects the zinc-binding N-hydroxybenzamide group to the terminal cap group. Its length, composition, and rigidity are pivotal in determining selectivity among different enzyme isoforms, such as those within the HDAC family. researchgate.netmdpi.com

The introduction of a benzylic spacer in the linker region has been identified as a key strategy for achieving isoform selectivity. This feature is particularly effective in targeting HDAC6. The active site channel of HDAC6 is wider than that of other HDAC isoforms, and a benzylic spacer can more effectively access this wider channel, contributing to enhanced selectivity. researchgate.net Conversely, in other contexts, extending a hydrophobic spacer from a phenyl to a benzyl (B1604629) moiety has been shown to decrease inhibitory activity against HDAC1 and HDAC2, highlighting how such modifications can be used to tune selectivity away from certain isoforms. dovepress.com

The length of the alkyl chain within the linker is a critical parameter for optimizing inhibitory potency and selectivity. Research has consistently shown that an optimal chain length exists for specific enzyme isoforms, and deviations—either shortening or lengthening the chain—can lead to a significant decrease in activity. nih.govnih.gov

HDAC1/2/3: For class I HDACs, shortening an alkyl chain from six carbons to four or three carbons can result in a dramatic improvement in biochemical activity, with nanomolar potency. nih.gov Further truncation, however, leads to a gradual loss of activity. nih.gov

HDAC3/8 Selectivity: In studies of alkylated hydrazides, derivatives with an n-propyl (3-carbon) chain showed potent and selective inhibition of HDAC3, while those with an n-hexyl (6-carbon) chain were highly potent and selective for HDAC8. chemrxiv.org This demonstrates that specific chain lengths can occupy hydrophobic foot-pockets unique to certain isoforms. chemrxiv.org

HDAC11 Selectivity: For HDAC11, which prefers long-chain fatty acyl groups, inhibitors featuring a long alkyl chain show increased potency. nih.gov Both shortening and lengthening the chain from an optimal length were found to decrease inhibitory activity against HDAC11. nih.gov

Benzene (B151609) Ring Substituents: Adding short alkyl chains as substituents to a phenyl ring in the linker can also modulate activity. Meta- and para-substituted methyl or ethyl groups can potentiate the activity of inhibitors like SAHA, whereas ortho-substitution dramatically reduces efficiency. acs.org

| Compound Series/Modification | Target Isoform(s) | Key Finding on Alkyl Chain Length | Reference |

|---|---|---|---|

| Alkyl Chain Truncation | HDAC1, 2, 3 | Shortening the chain to 3 or 4 carbons significantly improves potency; further shortening weakens it. | nih.gov |

| Alkylated Hydrazides | HDAC3 | An n-propyl (3-carbon) chain provides optimal size for the hydrophobic foot-pocket, leading to high potency. | chemrxiv.org |

| Alkylated Hydrazides | HDAC8 | An n-hexyl (6-carbon) chain is the ideal length for potent and selective inhibition. | chemrxiv.org |

| Long-Chain Acyl Inhibitors | HDAC11 | A specific long alkyl chain length is crucial for potency; both shorter and longer chains are less effective. | nih.gov |

| Polysubstituted N-alkyl Acridones | HDAC1 | Linkers containing 5-6 methylene (B1212753) units were found to be most suitable for maintaining potency. | tandfonline.com |

Introducing conformational rigidity into the linker is another effective strategy for enhancing inhibitor potency and selectivity. Flexible linkers can adopt numerous conformations, not all of which are optimal for binding. By incorporating cyclic structures or other rigidifying elements, the inhibitor can be "locked" into a more favorable binding conformation.

For example, the synthesis of constrained heterocyclic analogs, such as those based on a tetrahydroisoquinoline scaffold, has been shown to produce inhibitors with enhanced selectivity for HDAC6. researchgate.net The rigidity of these structures helps to properly orient the molecule within the enzyme's active site. Similarly, modifying the linker can influence isoform selectivity, as the volume and potential interactions within the enzyme's cavity channel differ between HDAC classes and isoforms. mdpi.com The use of one or more methylene spacers as a linker has also been explored, with studies indicating that linker length directly impacts inhibition, as a longer linker may prevent proper orientation of the zinc-binding group. nih.gov

Impact of Alkyl Chain Lengths and Benzene Ring Substituents

Modulation of Terminal Cap Group Structures

The terminal cap group interacts with amino acid residues at the rim of the enzyme's active site and is a primary driver of isoform selectivity. rsc.org Increasing the size and complexity of the cap group, particularly through the use of polycyclic systems, has become a major focus of inhibitor design.

The transition from simple aromatic caps (B75204) (like a phenyl group) to more complex bi-, tri-, and tetracyclic systems has led to the development of highly potent and selective inhibitors, especially for HDAC6. Bulky, rigid, and hydrophobic cap groups are generally more effective at achieving HDAC6 selectivity. rsc.org

Bicyclic Caps: Utilizing a bicyclic cap, such as a benzimidazole (B57391) scaffold, has been shown to produce potent HDAC6 inhibitors with excellent selectivity over class I HDACs. rsc.orgnih.gov Modifications to substituents on the bicyclic ring system can further fine-tune potency; for instance, adding a small, lipophilic methyl group can increase HDAC6 inhibitory potency threefold compared to an unsubstituted analog. nih.gov

Tetracyclic Caps: The development of inhibitors with even larger tetracyclic cap groups, such as those based on a tetrahydro-β-carboline structure, has also resulted in highly potent and selective HDAC6 inhibitors. rsc.orgunimedizin-mainz.de These bulky head groups are designed to maximize interactions with the enzyme surface to achieve high isoenzyme selectivity. unimedizin-mainz.de

| Cap Group Type | Example Scaffold | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Bicyclic | Benzimidazole | Improved potency and high selectivity for HDAC6 vs. HDAC1. | nih.gov |

| Tricyclic | Dibenzo[b,f]azocin-6(5H)-one | Showed better overall HDAC inhibition than the reference inhibitor Vorinostat (phenyl cap). | ibb.waw.plnih.gov |

| Tricyclic | Anthraquinone | Resulted in compounds with enzymatic inhibition and cell proliferation comparable to SAHA. | jst.go.jp |

| Tetracyclic | Tetrahydro-β-carboline | Led to potent HDAC6 inhibition with high selectivity over other HDACs. | rsc.orgunimedizin-mainz.de |

| Comparative Study | Bi-, Tri-, and Tetracyclic | Tricyclic cap derivatives generally showed the best anti-proliferative activity. | nih.gov |

Introduction of Fluorinated Moieties in Cap Regions

The introduction of fluorine into the cap region of HDAC inhibitors is a significant strategy in medicinal chemistry to enhance biological properties. researchgate.netnih.gov Fluorination can improve parameters such as metabolic stability, binding affinity, and isoform selectivity by altering the electronic and conformational properties of the molecule. researchgate.net

In the context of N-hydroxybenzamide-based HDAC inhibitors, fluorinating the cap group can lead to more potent and selective compounds. For example, studies on related structures have shown that fluorinated derivatives can exhibit superior inhibitory activity compared to their non-fluorinated counterparts. nih.gov The selectivity toward specific HDAC isoforms can be explained by the unique interactions of the fluorinated compounds with the slightly different structures of the enzyme active sites. researchgate.net For instance, appending a fluorine atom to a benzimidazole cap in a related series of hydroxamic acid-based inhibitors was a key step in optimizing their activity. nih.gov Research on N-hydroxyheptanamides containing quinazolin-4(3H)-ones demonstrated that fluorinated compounds were significantly more potent against HDAC1 and HDAC6 than their non-fluorinated ethyl congeners, with some even exceeding the potency of the approved drug vorinostat. nih.gov This highlights the general principle that fluorination of the cap region is a powerful tool for enhancing the efficacy of HDAC inhibitors structurally related to 4-Bromo-N-hydroxybenzamide.

Computational and In Silico Approaches to SAR Elucidation

To rationalize SAR findings and guide the design of new, more effective inhibitors, a variety of computational methods are employed. These in silico approaches provide deep insights into the molecular interactions and properties that govern the biological activity of this compound and its analogues.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. rsc.org For N-hydroxybenzamide derivatives, docking simulations are instrumental in understanding their interactions within the active site of HDAC enzymes. These simulations can rationalize the observed inhibitory activity and selectivity. researchgate.net

Studies on various benzamide derivatives show that the N-hydroxybenzamide moiety typically chelates the catalytic zinc ion, while the cap group extends towards the surface of the active site, forming interactions with specific amino acid residues. nih.govnih.gov For example, in a study of N-hydroxy-3-sulfamoylbenzamide-based inhibitors, molecular docking highlighted the crucial role of the sulfamoyl group in facilitating interactions with the HDAC8 sub-pocket, which explained their selectivity. researchgate.net Similarly, docking of N-hydroxybenzamide derivatives with indole-containing cap groups into the HDAC active site revealed key binding modes that correlated with their potent inhibitory activity. nih.gov These simulations provide a structural basis for the observed SAR, guiding the design of new derivatives with improved affinity and selectivity.

Table 1: Molecular Docking Results for Selected Benzamide Derivatives This table is representative of data found in studies on related compounds.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| CCMB | MMP-2 | -8.50 | Not Specified | researchgate.net |

| CMB | MMP-2 | -8.35 | Not Specified | researchgate.net |

| Hydrazone Derivative | β-cyclodextrin | -5.59 | Not Specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a mathematical modeling approach that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For HDAC inhibitors, QSAR models are developed to predict the inhibitory concentration (IC₅₀) based on various molecular descriptors. turkjps.org

The process involves calculating a range of descriptors (e.g., physicochemical, steric, electronic) for a set of molecules with known activities. mdpi.com These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR). nih.gov A robust QSAR model is characterized by strong statistical metrics, such as a high squared correlation coefficient (r²) and a high cross-validated r² (q² or r²(CV)), which indicate good internal predictive power. nih.gov For instance, a QSAR study on a series of porphyrin derivatives yielded a model with an r² of 0.87 and an r²(CV) of 0.71, indicating a reliable model. nih.gov It is crucial, however, that models are also validated with an external test set to ensure their predictive power for new compounds. nih.gov Such models can effectively guide the design of novel N-hydroxybenzamide derivatives by predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. turkjps.orgplos.org

Molecular Electrostatic Potential and Dual Descriptor Analyses

To further understand the chemical reactivity of these compounds, advanced computational analyses like Molecular Electrostatic Potential (MEP) and Dual Descriptor analysis are utilized. dergipark.org.tr

Dual Descriptor analysis provides a quantitative measure of local reactivity, identifying specific atoms susceptible to attack. dergipark.org.tr By calculating Fukui functions, this method can distinguish between sites of electrophilic attack (where the dual descriptor, Δf, is negative) and nucleophilic attack (where Δf is positive). For the aforementioned 4-hydroxybenzamide (B152061) derivative, the analysis identified the oxygen atom of the carbonyl group as the primary site for electrophilic attack based on its calculated negative Δf value. dergipark.org.tr These detailed electronic structure analyses complement SAR studies by providing a fundamental rationale for the observed chemical behavior and interactions at the molecular level.

Preclinical Biological Evaluation and in Vitro Efficacy Assessments

Research Applications in Anticancer Pharmacology

The exploration of 4-Bromo-N-hydroxybenzamide derivatives in anticancer pharmacology has yielded promising results. These compounds have been shown to exert potent effects against various cancer types through multiple mechanisms of action.

Derivatives of this compound have demonstrated a marked ability to inhibit the proliferation of cancer cells across a wide spectrum of malignancies. For instance, the novel compound IMD-0560, identified as N-[2,5-bis (trifluoromethyl) phenyl]-5-bromo-2-hydroxybenzamide, effectively suppressed the proliferation of ovarian cancer cells. nih.gov Similarly, another derivative, 4-(6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbozol-9-yl)methyl)-N-hydroxybenzamide, displayed potent anti-proliferative effects against human nasopharyngeal carcinoma (SUNE1) and breast cancer (MDA-MB-231) cell lines. rsc.orgrsc.org Further studies on substituted 2-hydroxy-N-(arylalkyl)benzamides revealed that several compounds could reduce proliferation in various human cancer cell lines, including melanoma. nih.gov The anti-proliferative activity of these compounds is often linked to their ability to inhibit HDACs, which are critical for tumor cell growth and survival. google.com

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. Research has shown that 4-Amino-N-hydroxy-benzamide derivatives can trigger this process in tumor cells. google.com Specific substituted 2-hydroxy-N-(arylalkyl)benzamides have been observed to increase apoptotic markers, such as caspase activation and PARP cleavage, in melanoma cells. nih.gov Furthermore, a derivative known as 5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid was found to induce apoptosis in a dose-dependent manner in leukemia cells. nih.gov The induction of apoptosis is a critical therapeutic goal in cancer treatment, and the ability of these compounds to activate this pathway highlights their potential. acs.org

Disruption of the cell cycle is another important strategy for halting cancer progression. Derivatives of this compound have been shown to modulate cell cycle progression in malignant cells, often leading to cell cycle arrest. For example, IMD-0560 was found to induce G1 phase arrest in ovarian cancer cells. nih.gov Other related compounds, such as novel 4-oxoquinazoline-based N-hydroxypropenamides, caused G2/M phase arrest in colon cancer cells. nih.govacs.org This cell cycle arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the upregulation of cyclin-dependent kinase inhibitors like p21, a downstream effect of HDAC inhibition. acs.org

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some N-hydroxybenzamide derivatives have shown potential in disrupting these processes. This is often linked to the inhibition of HDAC6, a specific histone deacetylase that plays a role in regulating microtubule dynamics. acs.org By inhibiting HDAC6, these compounds can interfere with the stability and function of the cellular cytoskeleton, which is essential for cell movement. For example, inhibition of BRD4, another target for related compounds, has been shown to reduce migration and invasion in breast cancer cell lines. researchgate.net Additionally, a 5-nitro derivative of a related benzamide (B126) compound was reported to significantly inhibit cancer cell invasion. mdpi.com

The in vitro potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%. Numerous studies have reported the IC50 values for various this compound derivatives against a range of cancer cell lines, demonstrating their potent antitumor activity, often in the micromolar to sub-micromolar range.

| Compound/Derivative Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-Bromo-2-hydroxy-N,N-dimethylbenzamide | HeLa (Cervical Cancer) | 12 | |

| 4-(6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbozol-9-yl)methyl)-N-hydroxybenzamide (14f) | SUNE1 (Nasopharyngeal Carcinoma) | 0.51 | rsc.orgrsc.org |

| 4-(6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbozol-9-yl)methyl)-N-hydroxybenzamide (14f) | MDA-MB-231 (Breast Cancer) | 0.52 | rsc.orgrsc.org |

| 4-((8-fluoroindeno[2,1-b]indol-5(6H)-yl)-N-hydroxybenzamide (13c) | SW1990 (Pancreatic Cancer) | 2.06 | rsc.orgrsc.org |

| 4-((2-fluoro-5,6-dihydro-7H-benzo[c]carbazol-7-yl)methyl)-N-hydroxybenzamide (13a) | MCF-7 (Breast Cancer) | 1.98 | rsc.orgrsc.org |

| N-hydroxypropenamide derivative (10l) | SW620 (Colon), PC3 (Prostate), NCI-H23 (Lung) | 0.671 - 1.211 | nih.govacs.org |

| N-hydroxypropenamide derivative (10m) | SW620 (Colon), PC3 (Prostate), NCI-H23 (Lung) | 0.671 - 1.211 | nih.govacs.org |

The promising in vitro results have been further supported by in vivo studies using preclinical xenograft models, where human tumors are grown in immunodeficient mice. The derivative IMD-0560 significantly inhibited peritoneal metastasis and extended the survival of mice in an ovarian cancer xenograft model. nih.gov Another N-hydroxycinnamamide-based derivative, compound 11r, demonstrated superior efficacy compared to the approved drug SAHA in a U937 leukemia xenograft model. acs.org Furthermore, the compound NLOC-015A (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) was shown to suppress tumor growth in a non-small cell lung cancer (NSCLC) xenograft model. e-century.us In other studies, combinations of related compounds with standard alkylating agents led to a significant reduction in tumor growth in glioblastoma and colon cancer xenografts. mdpi.com These in vivo findings corroborate the anticancer potential observed in cell-based assays and support the continued investigation of this class of compounds.

Quantification of In Vitro Antitumor Potency (e.g., IC50 values)

Antimicrobial Research Applications

Derivatives of this compound have demonstrated a range of antimicrobial activities in laboratory settings. These studies are crucial in the search for new agents to combat drug-resistant pathogens.

Research has shown that derivatives of this compound exhibit activity against several bacterial strains. For instance, studies on related brominated benzamides have highlighted their potential in inhibiting the growth of bacteria such as Bacillus subtilis. The introduction of a bromine atom into the benzamide structure can enhance its antibacterial properties.

In a broader context of benzamide derivatives, various substituted compounds have been synthesized and evaluated for their antibacterial efficacy. Some of these have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain N-benzyl-4-bromobenzamide compounds have been noted for their inhibitory effects. researchgate.net The antibacterial activity of such compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov

Table 1: Examples of Bacterial Strains Investigated with Related Benzamide Derivatives

| Bacterial Strain | Type | Relevance |

|---|---|---|

| Bacillus subtilis | Gram-positive | Common soil bacterium, often used as a model organism in research. |

| Staphylococcus aureus (including MRSA) | Gram-positive | A major cause of skin infections, pneumonia, and other serious infections; methicillin-resistant strains (MRSA) are a significant public health concern. nih.gov |

| Escherichia coli | Gram-negative | A common inhabitant of the intestines, but certain strains can cause food poisoning and other infections. nanobioletters.com |

The potential of this compound and its derivatives extends to antifungal activity. Studies have investigated the efficacy of these compounds against various fungal pathogens. For example, some benzamide derivatives have demonstrated anti-filamentation and anti-biofilm activity against Candida albicans, a common cause of fungal infections in humans.

Research into salicylanilides, which are structurally related to hydroxybenzamides, has also revealed significant antifungal properties. nih.gov The substitution pattern on the aromatic rings of these molecules plays a crucial role in their antifungal potency. nih.gov For instance, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide has been identified as a particularly active salicylanilide (B1680751) against a range of fungal strains. nih.gov

Table 2: Examples of Fungal Pathogens Investigated with Related Benzamide Derivatives

| Fungal Pathogen | Relevance |

|---|---|

| Candida albicans | A common yeast that can cause opportunistic infections (candidiasis) in immunocompromised individuals. mdpi.com |

| Aspergillus species | A group of molds that can cause a range of diseases, from allergies to life-threatening invasive infections (aspergillosis). nih.gov |

| Cryptococcus neoformans | An encapsulated yeast that can cause meningitis, particularly in individuals with weakened immune systems. nih.gov |

| Botrytis cinerea | A necrotrophic fungus that affects many plant species, causing gray mold. nih.gov |

| Sclerotinia sclerotiorum | A plant pathogenic fungus that causes white mold in a wide range of crops. nih.gov |

Investigations into benzamide derivatives have revealed potential antimalarial activity. Some of these compounds have shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action for some antimalarial compounds involves the inhibition of histone deacetylases (HDACs) in the Plasmodium parasite. nih.gov HDACs are enzymes that play a crucial role in regulating gene expression by controlling the acetylation of histones, proteins that package and order DNA into chromatin. nih.govmdpi.com

By inhibiting HDACs, these compounds can disrupt the parasite's life cycle and development. nih.gov Specifically, hydroxamic acid-based HDAC inhibitors have demonstrated potent in vitro activity against P. falciparum. nih.gov The regulation of histone acetylation is critical for essential parasite pathways, including merozoite invasion and sexual differentiation. nih.gov

The potential of brominated benzamides as antitubercular agents has been a subject of research. Early studies in the mid-20th century on compounds like 5-bromosalicylhydroxamic acid showed efficacy against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. More recent research continues to explore various arylcarboxamides and other benzamide derivatives for their activity against drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

The design of these compounds often focuses on identifying molecules that can effectively inhibit essential mycobacterial processes. For example, some research has focused on inhibitors of the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.gov The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC) against M. tuberculosis. nih.govacs.org

Antimalarial Efficacy, including Plasmodium Histone Acetylation Upregulation

Other Investigated Biological Activities

The anti-inflammatory potential of compounds related to this compound has also been explored. For instance, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was shown to inhibit the production of inflammatory mediators in activated microglial cells. nih.govresearchgate.net This inhibition was associated with the downregulation of pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are key regulators of the inflammatory response. nih.govresearchgate.net

In another study, N-benzyl-4-bromobenzamide (NBBA) demonstrated an inhibitory effect on the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts. researchgate.net These findings suggest that certain brominated benzamide structures may have the potential to be developed as anti-inflammatory agents. nih.gov

Evaluation of Antioxidant Properties

The antioxidant potential of benzamide derivatives, including those structurally related to this compound, has been a subject of scientific investigation. Research into various substituted benzamides indicates that the inclusion of hydroxyl (-OH) groups can confer antioxidant capabilities by enabling the scavenging of reactive oxygen species (ROS). For instance, studies on hydroxyl-containing analogues of brominated benzamides have demonstrated neuroprotective effects through the reduction of oxidative stress. One such analogue, 4-bromo-2-hydroxy-N,N-dimethylbenzamide, was found to decrease oxidative stress by 40% at a concentration of 10 µM.

Derivatives such as N-substituted-2-thioxothiazolidin-4-ones have also been synthesized and evaluated for their antioxidant activity. researchgate.net In these studies, the percentage of DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity is a key metric. For example, one of the most potent compounds in a series, 2-thioxo-3-(4-(trifluoromethyl)-phenyl)thiazolidin-4-one, exhibited a 95% DPPH scavenging activity. researchgate.net While a broad range of activities were observed across the synthesized compounds, this highlights the potential for this class of molecules to act as antioxidants. researchgate.net The general class of amides has been recognized for potential antioxidant activity among other biological effects. nanobioletters.com

Table 1: Antioxidant Activity of a Related Benzamide Derivative

| Compound | Assay/Model | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| 4-bromo-2-hydroxy-N,N-dimethylbenzamide | Oxidative Stress Reduction in Neuronal Cells | 10 µM | 40% reduction in oxidative stress |

Assessment of Herbicidal Activity

The herbicidal potential of bromo-p-hydroxybenzamides has been systematically evaluated, revealing significant inhibitory effects on various plant species. In laboratory petri dish assays, a series of synthesized bromo-p-hydroxybenzamides demonstrated notable herbicidal activity against both dicotyledonous and monocotyledonous plants. researchgate.net

The primary screening involved testing the compounds' effects on the root and shoot growth of dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli). The results indicated that most of the tested compounds exhibited good to excellent inhibition, with inhibitory rates ranging from 60% to 97% at a concentration of 100 mg/L. researchgate.net Specifically, certain derivatives showed exceptionally high efficacy. For example, compounds designated as 10d and 10h achieved inhibition rates of 96% and 95%, respectively, on the root of rape at 100 mg/L. researchgate.net These two compounds maintained high inhibition rates of 92% and 93% even when the concentration was reduced to 10 mg/L, demonstrating their potent activity. researchgate.net

Further studies on similar compounds involved assessing germination inhibition on radish seeds (Raphanus sativus). These tests showed that activity increased with concentration, and all tested compounds displayed over 70% inhibition at a 100 ppm concentration. researchgate.net The development of new herbicides is considered crucial for managing weed resistance, a significant challenge in agriculture. researchgate.net

Table 2: Herbicidal Activity of Related Bromo-p-hydroxybenzamides

| Compound Series | Test Species | Concentration | Inhibition Rate (%) | Source |

|---|---|---|---|---|

| Bromo-p-hydroxybenzamides | Rape (Brassica napus) - Root | 100 mg/L | Up to 96% | researchgate.net |

| 10 mg/L | Up to 93% | researchgate.net | ||

| Barnyard Grass (Echinochloa crus-galli) - Root & Shoot | 100 mg/L | 60 - 97% | researchgate.net | |

| 10 mg/L | Not specified | researchgate.net |

Advanced Chemical Derivatization and Prodrug Design Strategies

Rational Design and Synthesis of Chemically Diverse Derivatives

The rational design of derivatives based on a core chemical scaffold is a cornerstone of modern medicinal chemistry. Starting from a bromo-substituted aromatic core, a diverse range of N-hydroxybenzamide derivatives can be synthesized to explore structure-activity relationships (SAR). rsc.org A prominent example is the synthesis of novel 4-oxoquinazoline-based N-hydroxypropenamides, which begins with bromo-substituted precursors. acs.orgnih.gov

The synthesis is a multi-step pathway designed to build complexity systematically: acs.orgnih.govresearchgate.net

Formation of the Quinazoline (B50416) Core : The process initiates with the reaction of a bromo-substituted anthranilic acid with formamide (B127407) at elevated temperatures (120 °C) to produce 6- or 7-bromo-4-oxoquinazolines in high yields. nih.govresearchgate.net

N-Alkylation : Selective N-alkylation of the bromo-4-oxoquinazolines is then performed using various alkyl halides in the presence of potassium carbonate (K₂CO₃). nih.govresearchgate.net This step allows for the introduction of diverse chemical groups to probe their effect on biological activity.

Heck Cross-Coupling : A pivotal step involves the installation of an α,β-unsaturated ester moiety. This is achieved via a Palladium-catalyzed Heck cross-coupling reaction between the bromo-substituted quinazoline and ethyl acrylate, yielding the propenoate precursor in good yields (>80%). acs.orgnih.gov

Formation of the Hydroxamic Acid : In the final step, the active hydroxamic acid group is generated. The ester intermediate is treated with hydroxylamine (B1172632) hydrochloride under alkaline conditions, proceeding through a nucleophilic acyl substitution to yield the target N-hydroxypropenamide derivatives. acs.orgnih.gov

This synthetic approach has led to the creation of two series of 4-oxoquinazoline-based N-hydroxypropenamides. nih.gov Biological evaluation of these compounds for histone deacetylase (HDAC) inhibition revealed that derivatives with the N-hydroxypropenamide group at position 7 of the quinazoline ring were generally more potent than those with the moiety at position 6. nih.govresearchgate.net Furthermore, N³-benzyl-substituted derivatives showed stronger bioactivity than their N³-alkyl-substituted counterparts, highlighting the importance of the specific chemical modifications introduced through this rational design process. researchgate.net

| Compound ID | R Group (at N-3 Position) | Linker Position | HDAC Inhibition IC₅₀ (µM) |

| 9a | Ethyl | 6 | 1.354 |

| 9c | 2-Hydroxyethyl | 6 | 0.974 |

| 9g | Cyclohexylmethyl | 6 | 0.391 |

| 10a | Ethyl | 7 | 0.875 |

| 10g | Cyclohexylmethyl | 7 | 0.135 |

| 10l | 4-Methoxybenzyl | 7 | 0.044 |

| 10m | 4-(Trifluoromethyl)benzyl | 7 | 0.041 |

Table 1: Selected 4-oxoquinazoline-based N-hydroxypropenamide derivatives and their corresponding inhibitory concentrations (IC₅₀) against total HDACs. The data illustrates how modifications to the R group and the position of the N-hydroxypropenamide linker on the quinazoline scaffold influence inhibitory activity. nih.gov

Prodrug Design for N-Hydroxybenzamide Scaffolds

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. nih.gov This strategy is particularly useful for improving drug delivery to target tissues and minimizing off-target toxicity. For N-hydroxybenzamide scaffolds, which often act as metal-chelating inhibitors (e.g., of HDACs), a key prodrug approach involves masking the active hydroxamic acid group until it reaches its target site. acs.orgnih.gov

A sophisticated prodrug strategy involves designing molecules that are activated by the unique microenvironment of diseased tissues. Many pathological conditions, including cancer, are associated with increased levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govtandfonline.com This elevated oxidative stress can be exploited as a trigger for prodrug activation. nih.gov

For N-hydroxybenzamide-based drugs, an effective approach is to mask the hydroxamic acid group with a ROS-sensitive promoiety. nih.gov Arylboronic acids and their esters are well-suited for this role. nih.govtandfonline.com These boron-containing moieties can be linked to the hydroxamic acid, rendering it inactive. acs.orgnih.gov In the presence of high concentrations of H₂O₂ or other ROS found in tumor microenvironments, the boronic ester is cleaved, releasing the active hydroxamic acid drug. nih.govtandfonline.com This approach aims to increase the selectivity and efficacy of the treatment by ensuring the drug is primarily activated at the site of disease. nih.gov Studies have shown this strategy is effective for prodrugs of HDAC inhibitors, which are activated in cancer cells to release the cytotoxic agent. acs.orgnih.gov

The activation mechanism for arylboronic ester-based prodrugs is a well-established chemical transformation. nih.gov The process is triggered by the oxidation of the carbon-boron (C–B) bond by ROS, most notably hydrogen peroxide or peroxynitrite. tandfonline.com

The key steps in the activation of an arylboronic ester-masked N-hydroxybenzamide are:

Oxidation of the Boronic Ester : The boron atom of the prodrug is oxidized by H₂O₂. The mechanism involves the coordination of H₂O₂ to the boron atom, followed by the migration of the aryl group to form a boronate intermediate. nih.gov

Hydrolysis and Self-Immolation : This boronate intermediate is unstable and rapidly hydrolyzes in an aqueous environment. nih.gov This hydrolysis step is part of a self-immolative cascade that leads to the cleavage of the promoiety from the drug. The reaction ultimately releases the active drug (the N-hydroxybenzamide), a non-toxic boric acid byproduct, and often a reactive intermediate like a quinone methide, depending on the linker structure. acs.org

This activation is highly specific to environments with elevated ROS levels, as the rate of drug release is dependent on the concentration of the oxidizing species. tandfonline.com While the reaction with H₂O₂ is effective, oxidation by peroxynitrite is significantly faster, with a rate constant that can be up to a million times greater. tandfonline.com In addition to ROS-mediated activation, other stimuli like light have been explored to trigger the conversion of boronic acid prodrugs via different radical-based mechanisms, offering spatiotemporal control over drug release. acs.orgnih.gov

Future Directions in 4 Bromo N Hydroxybenzamide Research

Identification and Validation of Novel Biological Targets

The hydroxamic acid group within 4-bromo-N-hydroxybenzamide is a known metal-chelating moiety, suggesting its potential to interact with a variety of metalloenzymes. ontosight.ai While its inhibitory effects on enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) are areas of active investigation, the full spectrum of its biological targets remains to be elucidated. ontosight.aigoogle.com Future research will likely employ a combination of computational modeling and experimental screening to identify and validate new protein targets. This could uncover novel therapeutic applications for the compound beyond its currently explored roles. The exploration of its derivatives, such as those incorporating different heterocyclic rings or substituents, may also reveal interactions with a wider range of biological molecules.

In-depth Exploration of Undiscovered Mechanisms of Action

A comprehensive understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent. While the general mechanism of hydroxamic acids involves the inhibition of metalloenzymes, the specific molecular pathways affected by this particular compound are not fully known. ontosight.ai Future studies will need to investigate its impact on various cellular processes, including signal transduction pathways, gene expression, and metabolic networks. nanobioletters.com Techniques such as transcriptomics, proteomics, and metabolomics will be invaluable in mapping the compound's mechanism of action and identifying potential off-target effects. This detailed understanding will be critical for predicting its efficacy and safety in different disease contexts.

Strategies for Enhancing Enzymatic Selectivity and Potency

A key challenge in the development of enzyme inhibitors is achieving high selectivity for the target enzyme to minimize off-target effects. Future research on this compound will focus on strategies to enhance its selectivity and potency. This can be achieved through structural modifications of the core molecule. nih.gov For instance, introducing different functional groups or altering the position of the bromine atom could modulate its binding affinity and selectivity for specific enzymes. benthamdirect.com The development of hybrid molecules, combining the this compound scaffold with other pharmacophores, is another promising approach to improve its therapeutic profile. dovepress.com

Table 1: Strategies for Enhancing Selectivity and Potency

| Strategy | Description | Potential Outcome |

| Structural Modification | Altering the chemical structure by adding or modifying functional groups. | Improved binding affinity and selectivity for target enzymes. |

| Hybrid Molecule Design | Combining the this compound scaffold with other active molecular fragments. | Enhanced potency and potentially novel mechanisms of action. |

| Prodrug Development | Creating inactive precursors that are converted to the active compound in the body. | Improved pharmacokinetic properties and targeted delivery. google.com |

Innovation in Synthetic Methodologies and Process Optimization

To facilitate further research and potential clinical applications, efficient and scalable synthetic routes for this compound and its derivatives are essential. Current synthetic methods often involve multiple steps and may use hazardous reagents. nanobioletters.com Future research in this area will focus on developing more innovative and sustainable synthetic methodologies. This includes exploring one-pot synthesis strategies, utilizing greener solvents and reagents, and optimizing reaction conditions to improve yields and reduce byproducts. chemicalbook.com The development of continuous flow synthesis methods could also offer a more efficient and scalable approach for industrial production.

Broadening Applications to Emerging Disease Areas and Pathogens

The biological activities of this compound and its derivatives suggest their potential application in a wide range of diseases. While much of the current research focuses on cancer and infectious diseases, future investigations could explore its efficacy in other areas. smolecule.comsmolecule.com For instance, its anti-inflammatory and immunomodulatory properties could be relevant for treating autoimmune disorders. Furthermore, with the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. mdpi.com Research into the activity of this compound against emerging and drug-resistant pathogens could open up new avenues for combating infectious diseases. mdpi.commdpi.com The exploration of its potential as an antiviral agent is also a promising area for future studies. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-N-hydroxybenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-bromobenzoyl chloride with hydroxylamine derivatives under controlled conditions. A high-yield method (98%) uses DMSO as a solvent at 80–90°C with rigorous inert gas purging to prevent oxidation of the hydroxylamine moiety. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for hydroxylamine to acyl chloride) and pH monitoring to avoid side reactions like hydrolysis . Alternative routes include imidoyl chloride intermediates, though these may require additional purification steps .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Confirms the presence of hydroxylamine (N–O stretch at ~1075 cm⁻¹) and amide carbonyl (C=O stretch at ~1649 cm⁻¹) .

- NMR : <sup>1</sup>H NMR in DMSO-d6 shows aromatic protons at δ 7.65–7.72 (4H, m) and hydroxylamine protons at δ 11.24 (s, 1H) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 58.63° in related bromobenzamide derivatives) and hydrogen-bonding networks critical for solid-state stability .

Q. How does the molecular conformation of this compound influence its reactivity?

X-ray studies reveal a twisted conformation between the bromophenyl and hydroxamate groups, with dihedral angles of ~30° relative to the central amide plane. This steric hindrance impacts nucleophilic substitution reactivity at the bromine site and hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., HDAC6 interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Structural discrepancies (e.g., hydrogen-bonding patterns or halogen interactions) can lead to varying bioactivity. For example, HDAC6 selectivity (IC50 < 10 nM) is attributed to the hydroxamate group’s orientation and bromine’s hydrophobic interactions with enzyme pockets. Comparative crystallography (e.g., PDB deposition) and molecular docking studies are recommended to validate structure-activity relationships (SAR) .

Q. What methodologies are effective for analyzing enzyme selectivity in HDAC inhibition assays?

- Isoform-specific assays : Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) with fluorogenic substrates like Ac-Arg-Gly-Lys(Ac)-AMC.

- Cellular assays : Measure hyperacetylation of α-tubulin (HDAC6-specific) vs. histone H3 (HDAC1/2-specific) via Western blotting.

- Structural modeling : Identify key residues (e.g., HDAC6 Phe-583) interacting with the bromine substituent using DFT calculations .

Q. How can conflicting solubility/stability data be addressed in formulation studies?

Contradictions often arise from polymorphic forms or solvent interactions. Use:

- DSC/TGA : To identify thermal stability thresholds (>200°C decomposition observed in related benzamides).

- Powder XRD : Differentiate crystalline vs. amorphous phases affecting solubility.

- Accelerated stability testing : Under varied pH (4–8) and humidity (40–75% RH) to assess degradation pathways .

Q. What computational tools are suitable for predicting SAR in hydroxamate-based inhibitors?

- Molecular dynamics (MD) : Simulate ligand-enzyme binding (e.g., HDAC6) using AMBER or GROMACS.

- QSAR models : Train on datasets with IC50 values and descriptors like LogP, polar surface area, and Hammett constants for bromine substituents .

Methodological Challenges

Q. How to mitigate oxidation of the hydroxylamine group during synthesis?

- Use degassed solvents (e.g., DMSO, DMF) under nitrogen/argon.

- Add antioxidants like BHT (0.1% w/v).

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to terminate before over-oxidation .

Q. What strategies improve selectivity in bromine-directed C–X bond functionalization?

- Metal catalysis : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines.

- Photoredox catalysis : For C–N bond formation under mild conditions, minimizing dehalogenation side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.